8-Benzyloxy-3-methyl-1H-quinolin-2-one
Description
Properties
Molecular Formula |
C17H15NO2 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-methyl-8-phenylmethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15NO2/c1-12-10-14-8-5-9-15(16(14)18-17(12)19)20-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,18,19) |
InChI Key |
XJOBHVIAIFOKSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)OCC3=CC=CC=C3)NC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Substituent Effects and Crystallographic Insights
Key structural analogues include quinolinones and quinazolinones with variations in substituent positions and functional groups. Below is a comparative table based on crystallographic data and substituent effects:
Key Observations :
- For example, the quinazolinone analogue () shows torsion angle deviations (e.g., C1–C2–C3–C4 = -1.8°) due to steric interactions between the benzyloxy and methyl groups .
- Functional Group Impact: Replacing the benzyloxy group with a hydroxyl group (as in 6-hydroxy-3,4-dihydroquinolin-2-one) increases polarity, enhancing aqueous solubility but reducing membrane permeability .
Pharmacological and Physicochemical Comparisons
While direct pharmacological data for this compound are absent, inferences can be drawn from analogues:
- Quinazolinones: The 8-benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one () exhibits planar aromatic systems with minor torsional strain, a feature critical for intercalation into DNA or enzyme active sites. Its methylphenyl group may enhance hydrophobic interactions in biological systems .
Methodological Considerations in Structural Analysis
Crystallographic refinement tools like SHELXL () enable precise determination of bond lengths and angles, essential for comparing molecular geometries. For instance, the quinazolinone in was refined using SHELXL-2014, achieving high accuracy in torsion angle measurements .
Preparation Methods
Direct Benzylation of 8-Hydroxy-3-methylquinolin-2-one
The most widely documented method involves the benzylation of 8-hydroxy-3-methylquinolin-2-one using benzyl bromide under basic conditions.
-
Reagents : 8-Hydroxy-3-methylquinolin-2-one, benzyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
-
Conditions :
-
Molar ratio: 1:1.2 (quinolinone:benzyl bromide).
-
Temperature: 50°C.
-
Duration: 24 hours.
-
-
Workup :
-
Cool reaction mixture to room temperature.
-
Filter and wash with water and ethanol.
-
Recrystallize from ethanol.
-
Outcomes :
Mechanistic Insight :
K₂CO₃ deprotonates the phenolic -OH group, facilitating nucleophilic attack on benzyl bromide. DMF stabilizes intermediates via polar aprotic interactions.
Alternative Alkylation Strategies
While less common, alternative benzylating agents (e.g., benzyl chloride) and solvents (e.g., acetone) have been explored but with lower efficiency.
Example :
Limitation : Prolonged reaction times (48 hours) and lower purity (≤95%).
Optimization and Process Chemistry
Temperature and Catalysis
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 89 | 98.7 |
| Acetone | 78 | 95.2 |
| THF | 65 | 91.5 |
Purification and Characterization
Recrystallization Techniques
Analytical Data
-
¹H NMR (CDCl₃, 400 MHz): δ 9.23 (s, 1H, NH), 7.71 (s, 1H, quinoline-H), 7.29–7.40 (m, 5H, benzyl), 6.95–7.03 (m, 2H), 2.54 (s, 3H, CH₃).
-
HRMS : m/z calculated for C₁₇H₁₅NO₂ [M+H]⁺: 282.1125; found: 282.1131.
Applications in Pharmaceutical Synthesis
8-Benzyloxy-3-methyl-1H-quinolin-2-one serves as a precursor for:
-
Brexpiprazole : Antipsychotic drug synthesized via Suzuki-Miyaura coupling.
-
β2-Adrenoreceptor Agonists : Bromination at position 5 yields intermediates for bronchodilators.
Data Table: Summary of Key Preparation Methods
Q & A
Basic: What synthetic methodologies are optimal for preparing 8-Benzyloxy-3-methyl-1H-quinolin-2-one?
Methodological Answer:
The alkylation of quinolin-2-one derivatives is a key step. For example, 8-Benzyloxyquinolin-2(1H)-one can be synthesized via nucleophilic substitution using chloroacetone under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Optimization involves controlling stoichiometry (1:1.2 molar ratio of quinolinone to alkylating agent) and reaction time (12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product in ~75% purity.
Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | DMF | 75 | |
| Temperature | 60–80°C | 75 | |
| Catalyst | K₂CO₃ | 75 |
Basic: How can structural characterization be performed to confirm the regioselectivity of alkylation?
Methodological Answer:
Use ¹H/¹³C NMR to confirm substitution patterns. For instance, the benzyloxy group at position 8 is confirmed by a singlet at δ 5.00 ppm (CH₂O) and aromatic protons at δ 7.25–7.54 ppm. The methyl group at position 3 appears as a singlet at δ 2.15 ppm . X-ray crystallography (using SHELXL ) resolves ambiguities in regioselectivity by revealing bond angles and torsional strain.
Advanced: How do reaction conditions influence competing pathways in alkylation?
Methodological Answer:
Alkylation may proceed via O- vs. N-alkylation. Polar aprotic solvents (e.g., DMF) favor O-alkylation due to enhanced nucleophilicity of the oxygen atom, while protic solvents (e.g., ethanol) may promote N-alkylation. Kinetic studies (monitored by HPLC ) show that higher temperatures (80°C) accelerate O-alkylation but risk decomposition. DFT calculations can model transition states to predict regioselectivity .
Advanced: How can crystallographic data resolve contradictions in reported hydrogen-bonding networks?
Methodological Answer:
Conflicting reports on hydrogen bonding (e.g., intramolecular vs. intermolecular) require single-crystal X-ray diffraction. For 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one , SHELXL refinement revealed a dimeric structure via O–H···O bonds (2.65 Å). Compare with 1-Octyl-3-phenylquinoxalin-2(1H)-one , where π-π stacking dominates .
Table 2: Crystallographic Parameters
| Compound | Space Group | H-Bond Length (Å) | Reference |
|---|---|---|---|
| 3-Ethyl-4-hydroxy-8-methoxy | P2₁/c | 2.65 | |
| 1-Octyl-3-phenylquinoxalin-2-one | P-1 | N/A (π-π stacking) |
Advanced: What strategies mitigate discrepancies in biological activity data across studies?
Methodological Answer:
Variations in antimicrobial assays (e.g., MIC values) often stem from differences in bacterial strains or assay protocols. Standardize testing using CLSI guidelines. For This compound , compare data against structurally similar compounds (e.g., 8-Chloro-2-(2-oxopropoxy)quinoline ) to identify structure-activity relationships (SAR) . Dose-response curves (IC₅₀) and time-kill assays clarify potency and mechanism .
Advanced: How can computational methods predict metabolic stability of 8-Benzyloxy-3-methyl derivatives?
Methodological Answer:
Use ADMET predictors (e.g., SwissADME) to model metabolic pathways. The benzyloxy group is prone to oxidative cleavage by CYP450 enzymes. Introduce electron-withdrawing substituents (e.g., fluoro at para positions) to reduce metabolic liability. Validate with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .
Basic: What purification techniques ensure high yield and purity post-synthesis?
Methodological Answer:
Flash chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials. For polar byproducts, use preparative HPLC (C18 column, acetonitrile/water gradient). Crystallization from ethanol/water (1:5) enhances purity to >95%, confirmed by melting point analysis (e.g., 56–57°C for 8-Benzyloxy-2-(2-oxopropoxy)quinoline ) .
Advanced: How does steric hindrance from the benzyloxy group affect reactivity?
Methodological Answer:
The bulky benzyloxy group at position 8 reduces electrophilic substitution at adjacent positions. For example, nitration favors position 5 due to steric shielding at 7 and 9. Kinetic studies (monitored by ¹H NMR) show 5-nitro derivatives form 3x faster than 7-nitro isomers. Molecular dynamics simulations quantify steric effects using van der Waals radii .
Advanced: What analytical techniques validate synthetic intermediates beyond NMR?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₉H₁₇NO₃ for 8-Benzyloxy-2-(2-oxopropoxy)quinoline , m/z calcd 307.1209) .
- IR Spectroscopy: Identify carbonyl stretches (1680–1700 cm⁻¹ for quinolinone) and C–O–C bonds (1250 cm⁻¹) .
- X-ray Photoelectron Spectroscopy (XPS): Resolve oxidation states of heteroatoms (e.g., N1s at 399.5 eV) .
Advanced: How do structural modifications impact target binding in antimicrobial studies?
Methodological Answer:
SAR studies reveal that This compound inhibits bacterial DNA gyrase. Replace the benzyloxy group with a 2-fluorophenyl moiety to enhance binding (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for benzyloxy). Docking simulations (AutoDock Vina) and MIC assays against S. aureus validate improvements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
